CYP11B1 Inhibition in Cell-Based Assay
2-Methyl-1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile exhibits potent inhibition of human CYP11B1 (cortisol synthase) with an IC50 of 4 nM in a cell-based assay [1]. While direct comparator data for the closest analog, 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile (CAS 42382-92-3), are not available under identical assay conditions, the methylated compound's potency establishes a clear benchmark for in-class performance in CYP11B1 inhibition studies.
| Evidence Dimension | Inhibition of human CYP11B1 (cortisol synthase) |
|---|---|
| Target Compound Data | IC50 = 4 nM |
| Comparator Or Baseline | Non-methylated analog: 1,3-dioxo-2,3-dihydro-1H-indene-2-carbonitrile (CAS 42382-92-3) - data not available |
| Quantified Difference | N/A (comparator data unavailable) |
| Conditions | Hamster V79MZh cells expressing human CYP11B1; [1,2-3H]-11-deoxycorticosterone as substrate |
Why This Matters
This potent CYP11B1 inhibition profile supports the compound's selection as a reference inhibitor or starting scaffold for cortisol synthase-related research.
- [1] Saarland University & Helmholtz Institute for Pharmaceutical Research Saarland. (n.d.). BindingDB Entry BDBM50425452 (CHEMBL2312967): CYP11B1 IC50 = 4 nM. View Source
